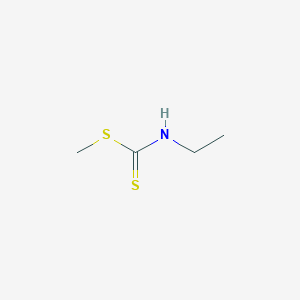
Methyl ethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ethyldithiocarbamate is a type of dithiocarbamate . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They are widely used in the vulcanization of rubber .
Synthesis Analysis
Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . Methyl dimethyldithiocarbamate can be prepared by methylation of the dithiocarbamate .Molecular Structure Analysis
Dithiocarbamates are described by invoking resonance structures that emphasize the pi-donor properties of the amine group . This bonding arrangement is indicated by a short C–N distance and the coplanarity of the NCS2 core as well as the atoms attached to N .Chemical Reactions Analysis
Dithiocarbamates are readily S-alkylated . Oxidation of dithiocarbamates gives the thiuram disulfide .Mechanism of Action
The individual properties of the organotin (IV) and dithiocarbamate moieties in the hybrid complex form a synergy of action that stimulates increased biological activity . The biological effects of organotin compounds are believed to be influenced by the number of Sn-C bonds and the number and nature of alkyl or aryl substituents within the organotin structure .
Safety and Hazards
Future Directions
Dithiocarbamates have recently received attention as a therapeutic agent among organotin (IV) compounds . They have demonstrated interesting biological properties and have been recognized to possess diverse applications . Future research could explore the use of dithiocarbamate complexes in medical imaging .
Properties
| 13037-14-4 | |
Molecular Formula |
C4H9NS2 |
Molecular Weight |
135.3 g/mol |
IUPAC Name |
methyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C4H9NS2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) |
InChI Key |
PGUWOWZKJZKUGN-UHFFFAOYSA-N |
Isomeric SMILES |
CCN=C(S)SC |
SMILES |
CCNC(=S)SC |
Canonical SMILES |
CCNC(=S)SC |
| 13037-14-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






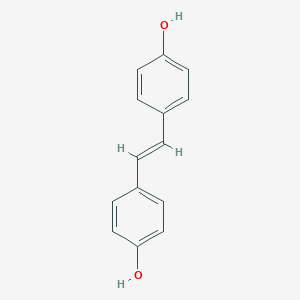
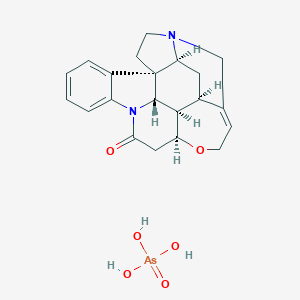

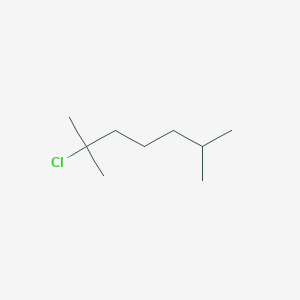
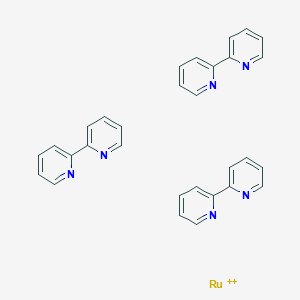
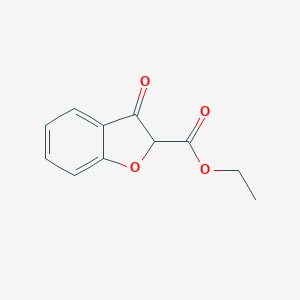

![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)


